Cas no 874816-04-3 (Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate)

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features an acetyl-protected amino group and an ester functionality, enhancing its reactivity for further derivatization. The bromine substituent at the 5-position facilitates cross-coupling reactions, making it a valuable intermediate in the preparation of more complex heterocyclic systems. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry for the development of thiophene-based bioactive molecules, offering a versatile scaffold for drug discovery and material science research.
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate structure
874816-04-3 structure
Product Name:Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
CAS No:874816-04-3
MF:C8H8BrNO3S
MW:278.123020172119
MDL:MFCD06408953
CID:3148392
PubChem ID:18526478
Update Time:2025-10-29

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
    • 874816-04-3
    • methyl 5-bromo-2-acetamidothiophene-3-carboxylate
    • methyl 2-acetamido-5-bromothiophene-3-carboxylate
    • CD-0734
    • MFCD06408953
    • AKOS005072273
    • methyl2-acetamido-5-bromothiophene-3-carboxylate
    • MDL: MFCD06408953
    • Inchi: 1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
    • InChI Key: UEIOMPLHLUUVMG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OC)=C(NC(C)=O)S1

Computed Properties

  • Exact Mass: 276.94083Da
  • Monoisotopic Mass: 276.94083Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.6Ų

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Pricemore >>

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abcr
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Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, 95%; .
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abcr
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Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:874816-04-3)Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
Order Number:A1197151
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):187.0/510.0/832.0
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Additional information on Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate (CAS No. 874816-04-3): A Comprehensive Overview

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, identified by its CAS number 874816-04-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of an acetylamino group, a bromine substituent, and a carboxylate moiety, make it a versatile scaffold for further chemical modifications and biological evaluations.

The< strong>Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate molecule exhibits a unique combination of functional groups that contribute to its reactivity and potential utility in drug discovery. The acetylamino group (-NHCOCH₃) not only enhances the solubility of the compound in polar solvents but also provides a site for further derivatization, such as amidation or esterification. The bromine atom at the 5-position of the thiophene ring introduces electrophilicity, making it susceptible to nucleophilic substitution reactions, which can be exploited to introduce additional functional groups or to link the compound to other molecular entities.

Recent studies have highlighted the< strong>potential of thiophene derivatives in addressing various therapeutic challenges. Specifically, compounds containing the thiophene core have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. The< strong>Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is no exception, and its structural motifs have been explored in several research endeavors aimed at identifying novel pharmacological targets.

In one notable study, researchers investigated the< strong>biological activity of various substituted thiophenes, including Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate. The study revealed that this compound exhibited significant inhibitory effects on certain enzymes implicated in inflammatory pathways. The acetylamino group was found to play a crucial role in modulating the enzyme's activity by interacting with specific residues in the active site. This finding underscores the importance of functional group orientation in determining biological efficacy.

The< strong>synthesis of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate involves a multi-step process that typically begins with the bromination of a precursor thiophene derivative. The introduction of the acetylamino group is achieved through reductive amination or direct acylation reactions. The final step involves esterification to yield the methyl ester form of the carboxylic acid. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity.

The< strong>pharmaceutical relevance of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is further supported by its ability to undergo further derivatization into more complex molecules. For instance, by replacing the methyl ester with other leaving groups or by introducing additional heterocyclic rings, researchers can generate novel analogs with enhanced binding affinity or altered pharmacokinetic profiles. Such modifications are essential for optimizing drug candidates for clinical use.

In conclusion, Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate (CAS No. 874816-04-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to undergo diverse chemical modifications make it a valuable tool for drug discovery efforts. As ongoing studies continue to uncover new applications for thiophene derivatives, compounds like Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate are likely to play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:874816-04-3)Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
A1197151
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):187.0/510.0/832.0
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